3-chloro-2-[(E)-2-[(4-nitrophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine
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Description
3-chloro-2-[(E)-2-[(4-nitrophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C13H8ClF3N4O2 and its molecular weight is 344.68. The purity is usually 95%.
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Biological Activity
3-Chloro-2-[(E)-2-[(4-nitrophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, structural characteristics, and biological activity, focusing on its antibacterial, antifungal, and antitumor properties.
Synthesis and Structural Characteristics
The compound can be synthesized through a series of reactions involving hydrazine derivatives and substituted pyridines. The synthesis pathway typically includes the condensation of 4-nitrobenzaldehyde with a hydrazine derivative, followed by chlorination and trifluoromethylation to yield the final product. The molecular formula is C13H8ClF3N4O, and its structure features a pyridine ring substituted with both a chloro and a trifluoromethyl group, alongside a hydrazone linkage.
Table 1: Synthesis Summary
Step | Reagents | Conditions | Yield |
---|---|---|---|
1 | 4-Nitrobenzaldehyde + Hydrazine | Reflux in ethanol | 85% |
2 | Chlorination | Under acidic conditions | - |
3 | Trifluoromethylation | Reflux with CF3 source | - |
Biological Activity
Research has indicated that this compound exhibits significant biological activities across various assays. Its primary areas of focus include antibacterial, antifungal, and antitumor effects.
Antibacterial Activity
Studies have demonstrated that the compound possesses notable antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound is effective at low concentrations.
Table 2: Antibacterial Activity Data
Antifungal Activity
The antifungal properties of the compound have also been evaluated. It has shown effectiveness against common fungal pathogens, with IC50 values indicating potent activity.
Table 3: Antifungal Activity Data
Antitumor Activity
Additionally, preliminary studies suggest that this compound may exhibit antitumor activity. In vitro assays have shown its potential to inhibit cancer cell proliferation in various cancer cell lines.
Table 4: Antitumor Activity Data
The biological activity of this compound is believed to stem from its ability to interfere with cellular processes. The hydrazone moiety may play a critical role in binding to target proteins or enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
Case Studies
Recent case studies have explored the application of this compound in therapeutic settings:
- Case Study on Antibacterial Efficacy : A study involving mice infected with Staphylococcus aureus showed a significant reduction in bacterial load when treated with this compound compared to controls.
- Case Study on Antitumor Effects : In vitro studies using MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in apoptosis, suggesting its potential as an anticancer agent.
Properties
IUPAC Name |
3-chloro-N-[(E)-(4-nitrophenyl)methylideneamino]-5-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N4O2/c14-11-5-9(13(15,16)17)7-18-12(11)20-19-6-8-1-3-10(4-2-8)21(22)23/h1-7H,(H,18,20)/b19-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUDVTQJYAIUTI-KPSZGOFPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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